3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
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Properties
CAS No. |
618071-98-0 |
|---|---|
Molecular Formula |
C21H24N4O3S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O3S2/c1-4-14(3)25-20(27)16(30-21(25)29)11-15-18(23-7-9-28-10-8-23)22-17-6-5-13(2)12-24(17)19(15)26/h5-6,11-12,14H,4,7-10H2,1-3H3/b16-11- |
InChI Key |
NKLSNGIPCJHQKA-WJDWOHSUSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse biological activities. Characterized by multiple functional groups, including a thiazolidine ring and a pyridine moiety, this compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.48 g/mol. The presence of various functional groups contributes to its biological activity, making it a candidate for further pharmacological investigation.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria. For instance, compounds related to thiazolidinone structures have demonstrated MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times .
Anticancer Potential
Research has also highlighted the anticancer potential of this compound. Analogues featuring thiazolidine rings have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazolidine moiety enhances cytotoxic activity .
The mechanisms underlying the biological activities of this compound are still under investigation. However, docking studies indicate that it may interact with key proteins involved in cell signaling and proliferation through hydrophobic contacts and hydrogen bonding . Such interactions are critical for understanding how these compounds can modulate biological pathways.
Case Studies
- Antimicrobial Efficacy : In a study examining the antibacterial activity of thiazolidinone derivatives, one compound demonstrated an MIC of 0.004 mg/mL against E. coli, indicating strong antibacterial properties .
- Cytotoxicity in Cancer Cells : Another investigation revealed that a related compound significantly inhibited the growth of Jurkat cells with an IC50 value below that of doxorubicin, suggesting potential as an anticancer agent .
Summary Table of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural components:
| Structural Feature | Description |
|---|---|
| Thiazolidine Ring | Known for its role in insulin sensitization and anti-inflammatory properties. |
| Pyrimidine Ring | Commonly associated with various pharmacological activities, including anticancer effects. |
| Morpholine Group | Enhances solubility and may influence the compound's interaction with biological targets. |
These structural elements contribute to the compound's potential pharmacological properties, making it a candidate for further investigation.
Anticancer Properties
Research indicates that compounds containing pyrimidine rings often exhibit anticancer activity. The unique combination of thiazolidine and pyrimidine structures in this compound may enhance its efficacy against various cancer types. Studies suggest that derivatives of thiazolidinediones can induce apoptosis in cancer cells, making this compound a potential lead in anticancer drug development .
Anti-inflammatory Effects
Thiazolidinediones are recognized for their anti-inflammatory properties. The presence of the thiazolidine ring in this compound suggests it may also possess similar activities. This could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Antidiabetic Potential
Given the insulin-sensitizing effects of thiazolidinediones, this compound may be explored for its potential application in diabetes management. Research into related compounds has shown promise in improving glycemic control and reducing insulin resistance .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods involving thiazolidinone chemistry. Notably, one-pot three-component reactions have been effective in generating similar compounds with diverse substitutions that enhance biological activity .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of thiazolidinediones exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Mechanisms : Research highlighted that thiazolidinedione derivatives reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation, suggesting a pathway for developing new anti-inflammatory drugs .
- Diabetes Research : Clinical studies on thiazolidinedione analogs have shown improvements in insulin sensitivity among diabetic patients, indicating a potential avenue for this compound's application in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
